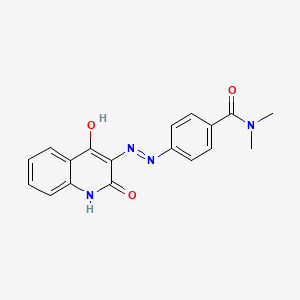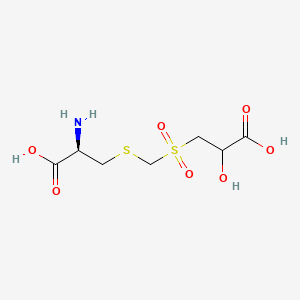
S-(((2-Carboxy-2-hydroxyethyl)sulphonyl)methyl)-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(((2-Carboxy-2-hydroxyethyl)sulphonyl)methyl)-L-cysteine is a chemical compound with a molecular formula of C7H13NO5S. It is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. This compound is known for its unique structural features, which include a sulphonyl group and a carboxylic acid group, making it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(((2-Carboxy-2-hydroxyethyl)sulphonyl)methyl)-L-cysteine typically involves the reaction of L-cysteine with a sulphonylating agent. One common method is the reaction of L-cysteine with 2-chloroacetic acid under basic conditions to form the intermediate, which is then reacted with a sulphonyl chloride to yield the final product. The reaction conditions often include maintaining a specific pH and temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization or chromatography are employed to achieve the required purity for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
S-(((2-Carboxy-2-hydroxyethyl)sulphonyl)methyl)-L-cysteine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the sulphonyl group to a thiol group.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alcohols or amines are used in the presence of catalysts or activating agents.
Major Products Formed
Oxidation: Disulfides, sulfoxides
Reduction: Thiol derivatives
Substitution: Esters, amides
Applications De Recherche Scientifique
S-(((2-Carboxy-2-hydroxyethyl)sulphonyl)methyl)-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cellular processes and as a potential antioxidant.
Medicine: Investigated for its therapeutic potential in treating oxidative stress-related diseases.
Industry: Utilized in the production of pharmaceuticals and as a precursor for various chemical syntheses.
Mécanisme D'action
The mechanism of action of S-(((2-Carboxy-2-hydroxyethyl)sulphonyl)methyl)-L-cysteine involves its interaction with various molecular targets and pathways. The sulphonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The compound may also modulate redox reactions, contributing to its antioxidant properties. Specific pathways and targets include enzymes involved in oxidative stress response and cellular signaling molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-(2-Carboxy-2-hydroxyethyl)homocysteine
- S-(2-Carboxy-2-hydroxyethyl)cysteine
Uniqueness
S-(((2-Carboxy-2-hydroxyethyl)sulphonyl)methyl)-L-cysteine is unique due to its specific structural features, such as the presence of both a sulphonyl group and a carboxylic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
30892-74-1 |
|---|---|
Formule moléculaire |
C7H13NO7S2 |
Poids moléculaire |
287.3 g/mol |
Nom IUPAC |
(2R)-2-amino-3-[(2-carboxy-2-hydroxyethyl)sulfonylmethylsulfanyl]propanoic acid |
InChI |
InChI=1S/C7H13NO7S2/c8-4(6(10)11)1-16-3-17(14,15)2-5(9)7(12)13/h4-5,9H,1-3,8H2,(H,10,11)(H,12,13)/t4-,5?/m0/s1 |
Clé InChI |
FUSRIFABMMOUAA-ROLXFIACSA-N |
SMILES isomérique |
C([C@@H](C(=O)O)N)SCS(=O)(=O)CC(C(=O)O)O |
SMILES canonique |
C(C(C(=O)O)N)SCS(=O)(=O)CC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


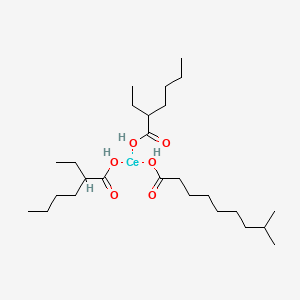
![[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbamate](/img/structure/B12671028.png)
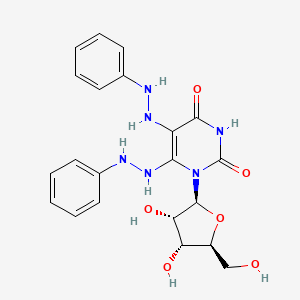
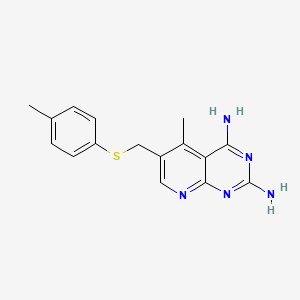
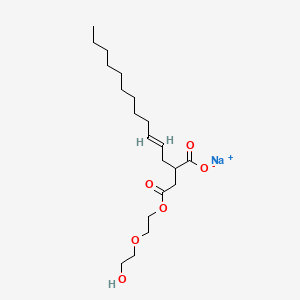

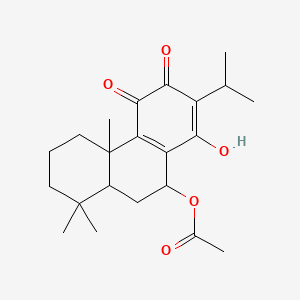
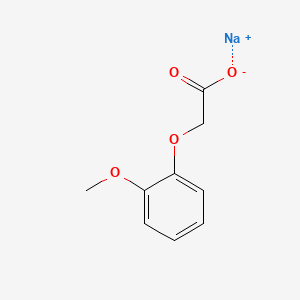
![oxalic acid;N-[(Z)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B12671069.png)
